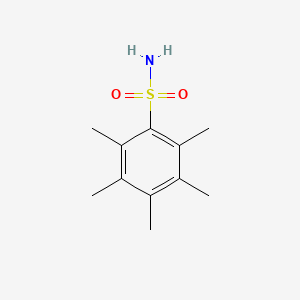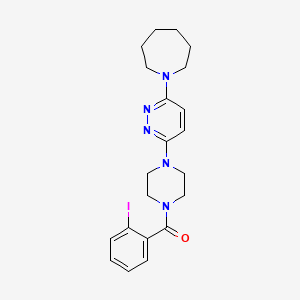![molecular formula C19H20FN3O2 B2399228 6-[4-(4-fluorofenil)piperazino]nicotinato de alilo CAS No. 339011-31-3](/img/structure/B2399228.png)
6-[4-(4-fluorofenil)piperazino]nicotinato de alilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate: is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an allyl group, a fluorophenyl group, and a piperazine ring attached to a nicotinate moiety
Aplicaciones Científicas De Investigación
Chemistry:
- Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry:
- It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate typically involves the following steps:
Formation of Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of Nicotinate Moiety: The final step involves the esterification of the piperazine derivative with nicotinic acid or its derivatives to form the nicotinate moiety.
Industrial Production Methods: Industrial production of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced at the nicotinate moiety or the fluorophenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced nicotinate or fluorophenyl derivatives.
Substitution: Substituted piperazine or fluorophenyl derivatives.
Mecanismo De Acción
The mechanism of action of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group are known to interact with neurotransmitter receptors, enzymes, and ion channels. This interaction can modulate various biological processes, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)piperazine: A neuropharmacologically active compound used as an imaging probe.
4-(4-Fluorophenyl)piperazinyl derivatives: These compounds share structural similarities and are often studied for their biological activities.
Uniqueness:
- Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate is unique due to the presence of the nicotinate moiety, which imparts distinct chemical and biological properties. The combination of the allyl group, fluorophenyl group, and piperazine ring makes it a versatile compound with potential applications in various fields.
Propiedades
IUPAC Name |
prop-2-enyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-13-25-19(24)15-3-8-18(21-14-15)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h2-8,14H,1,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDANDBFXZEFRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2399149.png)


![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)


![{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2399159.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)
![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)

